molecular formula C12H14BrF3OS B14054376 1-(3-Bromopropyl)-5-ethoxy-2-(trifluoromethylthio)benzene

1-(3-Bromopropyl)-5-ethoxy-2-(trifluoromethylthio)benzene

Cat. No.: B14054376
M. Wt: 343.20 g/mol
InChI Key: IWMVVRVQORXWJK-UHFFFAOYSA-N
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Description

1-(3-Bromopropyl)-5-ethoxy-2-(trifluoromethylthio)benzene is an organic compound that belongs to the class of aromatic compounds It features a benzene ring substituted with a bromopropyl group, an ethoxy group, and a trifluoromethylthio group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Bromopropyl)-5-ethoxy-2-(trifluoromethylthio)benzene typically involves multiple steps, starting from readily available benzene derivatives. One common method involves the bromination of a suitable benzene precursor, followed by the introduction of the ethoxy and trifluoromethylthio groups through nucleophilic substitution reactions. The reaction conditions often require the use of strong bases or acids, elevated temperatures, and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation, crystallization, and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Bromopropyl)-5-ethoxy-2-(trifluoromethylthio)benzene undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromopropyl group can be substituted by nucleophiles such as amines, thiols, and alkoxides.

    Electrophilic Aromatic Substitution: The benzene ring can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding sulfoxides or sulfones and reduction to remove the bromine or trifluoromethylthio groups.

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium hydroxide, potassium tert-butoxide, and lithium diisopropylamide are commonly used bases.

    Electrophilic Aromatic Substitution: Sulfuric acid, nitric acid, and halogens (e.g., bromine, chlorine) are typical reagents.

    Oxidation and Reduction: Oxidizing agents like hydrogen peroxide and reducing agents like lithium aluminum hydride are employed.

Major Products Formed:

  • Substituted benzene derivatives with various functional groups.
  • Sulfoxides and sulfones from oxidation reactions.
  • Dehalogenated products from reduction reactions.

Scientific Research Applications

1-(3-Bromopropyl)-5-ethoxy-2-(trifluoromethylthio)benzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(3-Bromopropyl)-5-ethoxy-2-(trifluoromethylthio)benzene involves its interaction with specific molecular targets. The bromopropyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their function. The trifluoromethylthio group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

    1-(3-Bromopropyl)-3-(trifluoromethyl)benzene: Similar structure but lacks the ethoxy group.

    1-(3-Bromopropyl)-2-(trifluoromethylthio)benzene: Similar structure but lacks the ethoxy group.

    1-(3-Bromopropyl)-5-ethoxy-2-(trifluoromethoxy)benzene: Similar structure but has a trifluoromethoxy group instead of a trifluoromethylthio group.

Uniqueness: 1-(3-Bromopropyl)-5-ethoxy-2-(trifluoromethylthio)benzene is unique due to the presence of both the ethoxy and trifluoromethylthio groups, which impart distinct chemical and physical properties. These groups can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various research applications.

Properties

Molecular Formula

C12H14BrF3OS

Molecular Weight

343.20 g/mol

IUPAC Name

2-(3-bromopropyl)-4-ethoxy-1-(trifluoromethylsulfanyl)benzene

InChI

InChI=1S/C12H14BrF3OS/c1-2-17-10-5-6-11(18-12(14,15)16)9(8-10)4-3-7-13/h5-6,8H,2-4,7H2,1H3

InChI Key

IWMVVRVQORXWJK-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC(=C(C=C1)SC(F)(F)F)CCCBr

Origin of Product

United States

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